N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide
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Overview
Description
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a fluorobenzamide moiety, and ethoxy and dimethoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxyaniline with ethyl 2-fluorobenzoate in the presence of a base to form an intermediate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with phosphoinositide-3-kinase (PI3K) pathways, affecting cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}acetamide
- **N-(5-{(3,4-dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-{5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, may contribute to its enhanced stability and activity compared to similar compounds.
Properties
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-4-32-20-12-10-16(14-19(20)25-23(27)17-7-5-6-8-18(17)24)33(28,29)26-15-9-11-21(30-2)22(13-15)31-3/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDUJAPMXKJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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